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(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine Documentation Hub

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  • Product: (E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine
  • CAS: 885268-27-9

Core Science & Biosynthesis

Foundational

Solubility data for cyclopropanamine derivatives in organic solvents

Foreword In the intricate world of drug discovery and chemical synthesis, understanding the solubility of a molecule is not merely a preliminary step; it is a critical determinant of a compound's journey from a laborator...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of drug discovery and chemical synthesis, understanding the solubility of a molecule is not merely a preliminary step; it is a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent or a key building block. Cyclopropanamine and its derivatives, a class of compounds prized for their unique conformational rigidity and metabolic stability, present both opportunities and challenges.[1][2][3][4] Their compact, three-membered ring system imparts a fascinating stereoelectronic profile that profoundly influences their interactions with their environment. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of these valuable compounds in organic solvents. We will delve into the theoretical underpinnings of solubility, present curated experimental data, and provide robust protocols for its determination, empowering you to navigate the solution landscape with confidence and precision.

The "Why": Unpacking the Criticality of Solubility for Cyclopropanamine Derivatives

The cyclopropyl group is a cornerstone in modern medicinal chemistry, often introduced to modulate a drug candidate's potency, selectivity, and pharmacokinetic properties.[1][2] However, the very features that make this moiety attractive—its rigidity and high s-character bonds—also contribute to a complex solubility profile.[1][3] Poor solubility in organic solvents can create significant bottlenecks throughout the drug development pipeline:

  • Synthetic Feasibility: Inefficient dissolution in reaction media can lead to sluggish reaction kinetics, incomplete conversions, and challenging purifications, ultimately impacting the cost and scalability of a synthetic route.

  • Formulation Development: The ability to formulate a drug for preclinical and clinical studies is intrinsically linked to its solubility.[5][6] A thorough understanding of its behavior in various organic solvents is crucial for developing appropriate delivery systems, from simple solutions for initial screening to complex amorphous solid dispersions.

  • In Vitro and In Vivo Screening: Inconsistent or low solubility can lead to misleading results in biological assays, making it difficult to establish accurate structure-activity relationships (SAR). Precipitated compound in an assay can lead to false positives or negatives, wasting valuable time and resources.

Therefore, a proactive and informed approach to understanding and optimizing the solubility of cyclopropanamine derivatives is not just beneficial; it is essential for project success.

The "How": Fundamental Principles Governing Solubility

At its core, solubility is a thermodynamic equilibrium between the solid state of a solute and its solvated form in a solvent.[5][7] The adage "like dissolves like" provides a useful, albeit simplified, starting point.[8] To truly grasp the solubility behavior of cyclopropanamine derivatives, we must consider the specific intermolecular forces at play.

Intermolecular Interactions:

The dissolution process can be conceptualized as a three-step process:

  • Solute-Solute Interaction: Energy is required to overcome the forces holding the cyclopropanamine derivative molecules together in the crystal lattice. The rigidity of the cyclopropyl ring can lead to efficient crystal packing, resulting in high lattice energies that are challenging to overcome.

  • Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

  • Solute-Solvent Interaction: Energy is released when the solute molecule is solvated by the solvent molecules.

Dissolution is favored when the energy released in the third step is sufficient to compensate for the energy required in the first two steps. The key interactions to consider are:

  • Van der Waals Forces: These are ubiquitous, non-specific attractions that increase with molecular surface area.

  • Dipole-Dipole Interactions: The presence of polar functional groups on the cyclopropanamine ring or its substituents will lead to these stronger interactions with polar solvents.

  • Hydrogen Bonding: The primary amine group of cyclopropanamine is a potent hydrogen bond donor, while the nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor.[9][10][11][12] The ability of a solvent to participate in hydrogen bonding as a donor or acceptor will have a profound impact on solubility.[13]

The Unique Influence of the Cyclopropyl Ring:

The cyclopropyl group's C-C bonds have a high degree of s-character, leading to increased electron density on the exterior of the ring.[1][3] This can influence its polarizability and interactions with solvents. Furthermore, its rigid nature restricts conformational flexibility, which can impact how well it fits into the solvent structure.[4]

Quantitative Solubility Data of Selected Cyclopropanamine Derivatives

The following tables summarize publicly available solubility data for cyclopropanamine and some of its derivatives in various organic solvents. It is crucial to note that solubility is temperature-dependent, and the data presented here are typically at or near ambient temperature unless otherwise specified.

Table 1: Solubility of Cyclopropanamine

Organic SolventFormulaPolarity Index (P')[14]SolubilityTemperature (°C)
MethanolCH₃OH5.1Miscible[15]25
EthanolC₂H₅OH4.3Miscible[15][16]25
TolueneC₇H₈2.4Miscible[15]25
BenzeneC₆H₆2.7Miscible[15]25
Ether(C₂H₅)₂O2.8Miscible[15][16]25
ChloroformCHCl₃4.1Miscible[15]25

Table 2: Solubility of N-substituted Cyclopropanamine Derivatives

CompoundOrganic SolventSolubilityReference
N-(1-methylhexyl)cyclopropanamineNon-polar solvents (e.g., hexane)Likely more soluble[17]
N-(1-methylhexyl)cyclopropanaminePolar solvents (e.g., water)Not easily soluble[17]
N-Methyl-cyclopropanamine HClAlcoholic solventsDissolves with strong fumes[18]

Note: The data presented are aggregated from various sources and should be used as a guide. Experimental verification is always recommended.

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is the bedrock of informed decision-making. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of a cyclopropanamine derivative using the widely accepted shake-flask method.[19][20]

The Shake-Flask Method: A Gold Standard Protocol

This method determines the equilibrium solubility of a compound in a given solvent. The core principle is to generate a saturated solution in the presence of excess solid, followed by separation of the solid and quantification of the dissolved compound.[19][21]

Materials and Reagents:

  • Cyclopropanamine derivative (solid, high purity)

  • Selected organic solvent (HPLC grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the cyclopropanamine derivative and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Generation of Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards. Analyze these standards by HPLC and construct a calibration curve of peak area versus concentration. Ensure the correlation coefficient (R²) is > 0.99.

  • Sample Preparation: Add an excess amount of the solid cyclopropanamine derivative to a vial containing a known volume of the solvent.[22][23] "Excess" means that undissolved solid should be clearly visible.[22]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium.[22][23] A minimum of 24 hours is recommended, but 48-72 hours may be necessary for some compounds.[19][22]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial.[22] This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Dilute the filtered sample with the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Self-Validation and Trustworthiness

The integrity of this protocol relies on several key self-validating checks:

  • Visual Confirmation of Excess Solid: Before and after equilibration, there must be visible undissolved solid, ensuring that a saturated solution has been achieved.[22]

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours).[19][22] The solubility value should be constant at the later time points.

  • Purity Analysis: The purity of the starting material and the solid remaining after the experiment should be confirmed to ensure no degradation or polymorph transformation has occurred.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_solute Cyclopropanamine Derivative cluster_solvents Organic Solvents solute C₃H₅NHR protic Protic (e.g., Methanol) H-Bond Donor/Acceptor solute->protic Strong H-Bonding aprotic_polar Aprotic Polar (e.g., Acetone) H-Bond Acceptor solute->aprotic_polar H-Bonding & Dipole-Dipole aprotic_nonpolar Aprotic Nonpolar (e.g., Toluene) Van der Waals solute->aprotic_nonpolar Weak Van der Waals

Caption: Intermolecular interactions between a cyclopropanamine derivative and different classes of organic solvents.

G start Start: Define Solubility Requirements select_solvents Select Diverse Set of Solvents (Polar, Aprotic, etc.) start->select_solvents protocol Execute Shake-Flask Protocol (24-72h Equilibration) select_solvents->protocol analysis HPLC Analysis with Calibration protocol->analysis data_eval Evaluate Data Quality (R², Visual Excess Solid) analysis->data_eval decision Solubility Acceptable? data_eval->decision end_success End: Proceed with Development decision->end_success Yes end_fail End: Reformulation/Resynthesis Strategy decision->end_fail No

Caption: A typical workflow for experimental solubility screening of a cyclopropanamine derivative.

Conclusion and Future Outlook

The solubility of cyclopropanamine derivatives in organic solvents is a multifaceted property governed by a delicate interplay of intermolecular forces. A thorough understanding of these principles, combined with rigorous experimental determination, is paramount for the successful advancement of these valuable compounds in drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon. As novel cyclopropanamine derivatives continue to be synthesized, the generation of a comprehensive, centralized solubility database would be an invaluable resource for the scientific community, accelerating the pace of innovation.

References

  • Title: Amine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry Source: Lumen Learning URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Physical Properties of Amines Source: BYJU'S URL: [Link]

  • Title: Basic Properties of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: How do you perform the shake flask method to determine solubility? Source: Quora URL: [Link]

  • Title: API Thermodynamics Source: Pharma Innovation URL: [Link]

  • Title: Shake Flask Method Summary Source: BioAssay Systems URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Polarity of Solvents Source: Various Sources URL
  • Title: N-(1-methylhexyl)cyclopropanamine | Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

  • Title: Polarities of Solvents Source: Shodex HPLC Columns and Standards URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Solvents and Polarity Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Polarity Index Source: MilliporeSigma URL: [Link]

  • Title: Solving solubility issues in modern APIs Source: TAPI URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species Source: Academia.edu URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF Source: ResearchGate URL: [Link]

  • Title: Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis Source: ACS Publications URL: [Link]

  • Title: (PDF) Description of the thermodynamic properties and fluid‐phase behavior of aqueous solutions of linear, branched, and cyclic amines Source: ResearchGate URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Columbia University, Department of Chemistry URL: [Link]

  • Title: How does branching increase the solubility in amines? Source: Quora URL: [Link]

  • Title: Why do longer amines have less solubility than shorter amines? : r/askscience Source: Reddit URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Toronto, Department of Chemistry URL: [Link]

  • Title: Cas 765-30-0,Cyclopropylamine Source: lookchem URL: [Link]

  • Title: Properties of Amines, basic character of amines and solubility Source: Km Chemistry URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado, Department of Chemistry URL: [Link]

  • Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Experiment 27 - Amines and Amides Source: Jay C. McLaughlin, Department of Chemistry, The College of New Jersey URL: [Link]

  • Title: Cyclopropylamine | C3H7N | CID 69828 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: N-Methyl-cyclopropanamine HCl Source: ChemBK URL: [Link]

  • Title: Cyclopropanamine, n-methyl-n-propyl- (C7H15N) Source: PubChemLite URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis of (E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine from nitriles

Topic: Synthesis of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine from its Nitrile Precursor Audience: Researchers, scientists, and drug development professionals. Abstract Cyclopropylamines are a critical structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine from its Nitrile Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclopropylamines are a critical structural motif in medicinal chemistry, valued for their ability to impart unique conformational constraints and metabolic stability to drug candidates.[1][2] This document provides a detailed application note and a comprehensive protocol for the synthesis of the novel compound, (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine. The synthesis is achieved via a titanium-mediated cyclopropanation of the corresponding unsaturated nitrile, a method adapted from the Kulinkovich reaction, famously extended to nitriles by Szymoniak and Bertus.[3][4] This protocol emphasizes the causality behind experimental choices, provides self-validating checkpoints for process integrity, and is grounded in authoritative scientific literature.

Overview of the Synthetic Strategy: The Kulinkovich-Szymoniak Reaction

The synthesis of primary cyclopropylamines from nitriles is efficiently accomplished using a titanium-mediated reaction with a Grignard reagent. This transformation, known as the Kulinkovich-Szymoniak reaction, is a powerful tool for constructing the strained three-membered ring directly from a nitrile functional group.[5]

The reaction proceeds through several key stages:

  • Formation of a Titanacyclopropane: Two equivalents of a Grignard reagent, typically ethylmagnesium bromide (EtMgBr), react with titanium(IV) isopropoxide (Ti(OiPr)₄) to form a titanacyclopropane intermediate. This is the active cyclopropanating agent.[6]

  • Reaction with the Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the nitrile substrate to form a five-membered azatitanacycle.

  • Lewis Acid-Mediated Ring Contraction: The crucial step for forming the primary amine is the addition of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the nitrogen atom, facilitating a reductive elimination and ring contraction of the azatitanacycle to yield the desired primary cyclopropylamine.[3] Without the Lewis acid, the reaction often stalls or yields ketones as byproducts.[5]

Reaction Mechanism

G Nitrile (E)-4-Methylpent-2-enenitrile ATC Azatitanacycle Nitrile->ATC Grignard 2 eq. EtMgBr TCP Titanacyclopropane Intermediate Grignard->TCP Titanium Ti(OiPr)4 Titanium->TCP TCP->ATC Product (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine ATC->Product LewisAcid BF3·OEt2 LewisAcid->Product Ring Contraction

Caption: General mechanism of the Kulinkovich-Szymoniak reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine starting from (E)-4-methylpent-2-enenitrile.

Materials and Equipment
Reagent/MaterialPurityM.W.CAS No.Supplier
(E)-4-Methylpent-2-enenitrile>97%95.15N/ACustom Synthesis
Titanium(IV) isopropoxide>98%284.22546-68-9Sigma-Aldrich
Ethylmagnesium bromide3.0 M in Et₂O133.27925-90-6Sigma-Aldrich
Boron trifluoride etherate>98%141.93109-63-7Sigma-Aldrich
Anhydrous Diethyl Ether (Et₂O)>99.7%74.1260-29-7Sigma-Aldrich
Saturated aq. NaHCO₃---Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-120.377487-88-9Fisher Scientific
Silica Gel60 Å, 230-400 mesh-7631-86-9VWR

Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

CAUTION: This reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon) as the Grignard reagent and titanium species are highly sensitive to air and moisture. All glassware must be thoroughly oven- or flame-dried before use.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

    • Place the flask under a positive pressure of nitrogen.

  • Initial Reagent Addition:

    • To the flask, add anhydrous diethyl ether (50 mL).

    • Add (E)-4-methylpent-2-enenitrile (4.76 g, 50.0 mmol, 1.0 eq.).

    • Add titanium(IV) isopropoxide (14.21 g, 50.0 mmol, 1.0 eq.) via syringe.

    • Cool the resulting solution to 0 °C using an ice bath.

  • Formation of the Titanacycle:

    • Slowly add ethylmagnesium bromide (3.0 M in Et₂O, 36.7 mL, 110.0 mmol, 2.2 eq.) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C.

    • Rationale: The slow addition of the Grignard reagent is critical to control the exothermic reaction and prevent the formation of side products. A slight excess of the Grignard ensures the complete formation of the active titanacyclopropane species.[6]

    • Upon completion of the addition, remove the ice bath and allow the dark-colored mixture to warm to room temperature. Stir for 2 hours.

  • Lewis Acid-Mediated Ring Contraction:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add boron trifluoride etherate (7.10 g, 6.3 mL, 50.0 mmol, 1.0 eq.) dropwise over 15 minutes.

    • Rationale: The low temperature is necessary to control the reactivity of the highly Lewis-acidic BF₃·OEt₂ and to promote the desired ring contraction pathway over potential decomposition routes.[3]

    • After the addition, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

  • Workup and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL) at 0 °C. Vigorous gas evolution may occur.

    • Stir the mixture for 30 minutes until a filterable precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the solid residue with diethyl ether (3 x 30 mL).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel. Use a gradient eluent system, starting with Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., 100:0 to 95:5 DCM:MeOH with 1% triethylamine).

    • Rationale: The addition of triethylamine to the eluent is crucial to prevent the protonation and irreversible binding of the basic amine product to the acidic silica gel, ensuring good recovery.

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine as a pale yellow oil.

Expected Results and Characterization
ParameterExpected Value
Yield: 55-65%
Appearance: Pale yellow oil
¹H NMR (400 MHz, CDCl₃): Predicted δ (ppm): 5.30-5.45 (m, 1H, vinyl), 2.50-2.65 (m, 1H, CH of isopropyl), 1.75 (s, 3H, vinyl-CH₃), 1.00 (d, 6H, isopropyl-CH₃), 0.80-1.50 (br s, 2H, NH₂), 0.50-0.70 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (100 MHz, CDCl₃): Predicted δ (ppm): 138.0, 125.5, 35.0, 31.5, 22.5, 16.0, 12.0
Mass Spec (ESI+): m/z [M+H]⁺ calculated for C₉H₁₈N⁺: 140.14; found: 140.14
IR (thin film, cm⁻¹): Predicted ν: 3360, 3280 (N-H stretch), 2960 (C-H stretch), 1660 (C=C stretch), 1590 (N-H bend)

Experimental Workflow and Logic

The entire process, from preparation to final analysis, requires careful execution and adherence to anhydrous techniques.

Experimental Workflow Diagram

G A 1. Setup (Oven-dried glassware, Inert Atmosphere) B 2. Reagent Loading (Nitrile, Ti(OiPr)4, Et2O at 0°C) A->B C 3. Titanacycle Formation (Slow addition of EtMgBr, warm to RT) B->C D 4. Ring Contraction (Cool to -78°C, slow addition of BF3·OEt2) C->D E 5. Quenching & Workup (aq. NaHCO3, Celite filtration) D->E F 6. Extraction (Et2O, separate layers, dry) E->F G 7. Purification (Flash Chromatography with Et3N) F->G H 8. Analysis (NMR, MS, IR) G->H

Caption: Step-by-step workflow for the synthesis and analysis.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine from its nitrile precursor. By leveraging the titanium-mediated Kulinkovich-Szymoniak reaction, this method offers a direct and efficient route to a novel, substituted primary cyclopropylamine. The detailed explanations of the rationale behind key experimental steps are intended to empower researchers to troubleshoot and adapt this methodology for the synthesis of other valuable cyclopropylamine derivatives in drug discovery and development programs.

References

  • DeKimpe, N., & Tehrani, K. A. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Tummatorn, J. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. [Link]

  • Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(19), 3484-3489. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

  • Royal Society of Chemistry. (n.d.). New and easy route to primary cyclopropylamines from nitriles. RSC Publishing.
  • Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007(09), 1346-1361. [Link]

  • Cha, J. K. (2012). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. Bulletin of the Korean Chemical Society, 33(5), 1463-1464. [Link]

  • Cha, J. K., & Lee, H. W. (2011). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. Organic letters, 13(13), 3372-3375. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. organic-chemistry.org. [Link]

Sources

Application

Application Note: Advanced Coupling Strategies Using CAS 885268-25-7 in CDK4/6 Inhibitor Synthesis

Executive Summary This Application Note details the strategic utilization of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 885268-25-7) as a critical nucleophile in the synthesis of Palbociclib (Ibrance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 885268-25-7) as a critical nucleophile in the synthesis of Palbociclib (Ibrance®). While standard nucleophilic aromatic substitution (


) conditions often suffer from poor regioselectivity and sluggish kinetics due to the electron-rich nature of the aminopyridine, this guide presents a Grignard-Mediated Coupling Protocol . This advanced methodology, derived from commercial process development data, ensures high regioselectivity, accelerates reaction rates, and minimizes by-product formation (dimers), providing a robust pathway for scale-up.

Material Profile: The Nucleophile

CAS 885268-25-7 serves as the "Right-Hand Side" (RHS) fragment of the Palbociclib molecule. Its purity and handling are pivotal for downstream success.

PropertySpecification
Chemical Name tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Molecular Formula

Molecular Weight 279.34 g/mol
Appearance Off-white to pale yellow solid
Purity (HPLC)

98.5% (Critical: <0.1% nitro-precursor)
Solubility Soluble in THF, DMSO, DCM; Sparingly soluble in water
Storage 2-8°C, Hygroscopic (Store under

)

Strategic Context: The Challenge of Coupling

The synthesis of Palbociclib requires coupling this amine (CAS 885268-25-7) with a pyrimidine core, typically 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one .[1]

Mechanistic Insight

Standard thermal


 reactions fail here because the amine on the pyridine ring is deactivated and the steric bulk of the tert-butyl carbamate hinders the approach.
  • The Solution: Using a Grignard reagent (e.g.,

    
    ) deprotonates the primary amine, creating a highly nucleophilic magnesium amide species. This species reacts rapidly with the 2-chloro position of the core, overriding steric and electronic deactivation [1].
    
Reaction Pathway Diagram[5]

ReactionPathway Amine CAS 885268-25-7 (Amine Nucleophile) MagnesiumAmide Magnesium Amide Intermediate (Activated Nucleophile) Amine->MagnesiumAmide + i-PrMgCl (Deprotonation) Core Chloropyrimidine Core (Electrophile) CoupledProduct Palbociclib Intermediate (Protected Precursor) Core->CoupledProduct Direct SNAr (Slow/Side rxns) MagnesiumAmide->CoupledProduct + Core (Rapid SNAr)

Figure 1: Mechanistic pathway contrasting the activated Grignard route against the sluggish direct SNAr.

Experimental Protocol: Grignard-Mediated Coupling

Objective: Synthesize tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.

Reagents & Equipment
  • Reactor: Double-jacketed glass reactor with overhead stirring and

    
     inlet.
    
  • Nucleophile: CAS 885268-25-7 (1.3 equiv).

  • Electrophile: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 equiv).

  • Base: Isopropylmagnesium chloride (

    
    ), 2.0M in THF (2.2 equiv).
    
  • Solvent: Anhydrous THF (10 volumes).

Step-by-Step Methodology
  • Preparation of the Nucleophile Solution:

    • In a clean, dry reactor under

      
       atmosphere, charge CAS 885268-25-7  (1.3 equiv) and anhydrous THF (5 vol).
      
    • Cool the mixture to 0–5°C . Note: Temperature control is critical to prevent degradation of the Grignard reagent.

  • Activation (Deprotonation):

    • Add

      
        (2.2 equiv) dropwise over 30 minutes, maintaining internal temperature 
      
      
      
      .
    • Agitate at 0–5°C for 45 minutes. The solution will likely darken, indicating the formation of the magnesium amide species.

  • Coupling Reaction:

    • Charge the Electrophile (Chloropyrimidine core, 1.0 equiv) as a solid or slurry in THF (3 vol) into the reactor.

    • Allow the reaction to warm to 20°C (Room Temperature) .

    • Stir for 2–4 hours.

    • In-Process Control (IPC): Monitor by HPLC. Target: <1% remaining Electrophile. The activated amide reacts rapidly; extended stirring is rarely needed and may promote impurities.

  • Quench and Workup:

    • Cool to 10°C.

    • Quench by slow addition of Acetic Acid (AcOH) (2.5 equiv) in water (5 vol). Caution: Exothermic.

    • Separate phases.[2] Wash the organic layer with 10% aqueous

      
      .
      
    • Concentrate the organic phase under reduced pressure to approx. 3 volumes.

  • Crystallization (Purification):

    • Add Isopropanol (IPA) (10 vol) and heat to 70°C to dissolve.

    • Cool slowly to 0°C over 4 hours.

    • Filter the solids and wash with cold IPA.

    • Dry under vacuum at 50°C.

Expected Results
  • Yield: 85–92%

  • Purity: >99.0% (HPLC)

  • Appearance: Yellow crystalline solid.[3]

Workflow Visualization

Workflow cluster_prep Phase 1: Activation cluster_rxn Phase 2: Coupling cluster_workup Phase 3: Isolation Step1 Charge CAS 885268-25-7 + THF (0°C) Step2 Add i-PrMgCl (Dropwise, <10°C) Step1->Step2 Step3 Agitate 45 min (Form Mg-Amide) Step2->Step3 Step4 Add Chloropyrimidine Core Step3->Step4 Activated Species Step5 Warm to 20°C Stir 2-4h Step4->Step5 Step6 IPC: HPLC Check (Target <1% SM) Step5->Step6 Step6->Step5 Fail (Stir longer) Step7 Quench (AcOH/H2O) Step6->Step7 Pass Step8 Phase Separation & Solvent Swap to IPA Step7->Step8 Step9 Crystallization & Filtration Step8->Step9

Figure 2: Operational workflow for the Grignard-mediated coupling process.

Expert Insights & Troubleshooting

Why Grignard over Standard Bases?

Using weaker bases like


 or DIPEA typically results in incomplete conversion or requires high temperatures (>80°C), which degrades the Boc-protecting group on CAS 885268-25-7. The Grignard method allows the reaction to proceed at room temperature, preserving the Boc group for the subsequent specific deprotection step [2].
Impurity Management
  • Dimer Formation: If the Grignard stoichiometry is too low (<2.0 equiv), the reaction slows, allowing the product to compete for the base, leading to dimers. Ensure >2.1 equiv of

    
    .[4]
    
  • Regioselectivity: The magnesium cation coordinates with the pyrimidine nitrogen, directing the nucleophile specifically to the C2-position, preventing attack at the C4-position (if leaving groups are present there) [1].

Safety Note

CAS 885268-25-7 is an aminopyridine derivative.[5] Handle with standard PPE. The Grignard reagent is moisture-sensitive and pyrophoric; ensure strict inert atmosphere (


 or Argon) during Step 2.

References

  • Duan, S., Place, D., Perfect, H. H., Ide, N. D., Maloney, M., et al. (2016).[6] Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling . Organic Process Research & Development, 20(7), 1191–1202. [Link]

  • Maloney, M. T., Jones, B. P., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control . Organic Process Research & Development, 20(7), 1203–1216. [Link]

  • Pfizer Inc. (2008). Pyrido[2,3-d]pyrimidin-7-ones as CDK inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ring opening of cyclopropanamines during reaction workup

Technical Support Center: Cyclopropanamine Stability & Isolation Status: Operational Subject: Prevention of Ring Opening During Workup and Purification Audience: Medicinal Chemists, Process Chemists, Graduate Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclopropanamine Stability & Isolation

Status: Operational Subject: Prevention of Ring Opening During Workup and Purification Audience: Medicinal Chemists, Process Chemists, Graduate Researchers

Introduction: The "Spring-Loaded" Functional Group

Welcome to the Cyclopropanamine Stability Hub. You are likely here because your yield dropped inexplicably after a column, or your NMR shows a linear allyl amine instead of your cyclic product.

Cyclopropanamines are pharmacologically privileged motifs (e.g., Tranylcypromine, Ticagrelor) but synthetically fragile. They possess


 27.5 kcal/mol of ring strain. When coupled with the basic nitrogen atom, this creates a system highly susceptible to acid-catalyzed ring opening  and oxidative radical fragmentation .

This guide provides the protocols necessary to keep that ring closed.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To prevent degradation, you must understand the failure mode. The two primary enemies of cyclopropanamines are Protons (


)  and Single Electron Oxidants (SET) .
The Acid-Catalyzed Failure Mode

The nitrogen lone pair is basic (


 for the conjugate acid). Upon protonation, the ammonium group becomes a potent electron-withdrawing group (inductive effect), destabilizing the ring. However, the real danger arises if the ring carbon is protonated or if the ammonium species undergoes nucleophilic attack (homo-conjugate addition), relieving the ring strain.
The Oxidative Failure Mode

Cyclopropanamines have low oxidation potentials. One-electron oxidants (or even atmospheric oxygen on active silica) can generate a radical cation . This species rapidly fragments to relieve strain, often opening to an iminium ion or linear radical.

Visualizing the Failure Pathways:

RingOpening CPA Cyclopropanamine (Intact) Ammonium Ammonium Species (Activated) CPA->Ammonium Protonation RadicalCat Distonic Radical Cation CPA->RadicalCat -1 e⁻ H_Plus Acid (H+) H_Plus->Ammonium Oxidant Oxidant/SET Oxidant->RadicalCat Linear Linear Allyl Amine (Degraded) Ammonium->Linear Nu: Attack / Heat Iminium Iminium/Aldehyde (Degraded) RadicalCat->Iminium Ring Scission

Figure 1: The dual failure modes of cyclopropanamines. The "Blue" state is desired; "Red" states are reactive intermediates leading to "Black" degradation products.

Module 2: Quenching & Extraction (The Critical Moment)

The Problem: Standard acidic quenches (1M HCl, saturated


) are often fatal. Even weak acids can trigger ring opening if the reaction is exothermic.

The Solution: The "Cold-Basic" Protocol.

Protocol A: The Cold-Basic Quench

Use this for Kulinkovich products or standard alkylations.

  • Cool Down: Cool the reaction mixture to

    
     (ice bath) or 
    
    
    
    if the substrate is known to be volatile/unstable.
  • The Base Barrier: Do NOT use acid to neutralize. Instead, quench with 10% aqueous NaOH or saturated NaHCO₃ .

    • Why? This keeps the amine in its free-base form (neutral), preventing the formation of the activated ammonium species.

  • Emulsion Management: If aluminum or boron reagents were used (leading to emulsions), do not use HCl. Use Rochelle’s Salt (Sodium Potassium Tartrate) solution.

    • Tip: Stir vigorously for 1-2 hours. The tartrate chelates the metal without lowering the pH into the danger zone.

  • Extraction: Extract with

    
     or 
    
    
    
    . Wash the organic layer with Brine containing 1% NaOH .
  • Drying: Use

    
     or 
    
    
    
    . Avoid
    
    
    if your compound is extremely sensitive (Lewis acidic character of Mg can sometimes be problematic, though rare).

Data: Stability vs. pH

ConditionHalf-Life of CyclopropanamineOutcome
pH 1.0 (HCl) < 5 minsTotal Ring Opening (Allyl Amine)
pH 4.5 (Silica) HoursPartial Degradation on Column
pH 7.0 (Neutral) StableSafe for short term
pH > 10 (Basic) IndefiniteTarget Stability Zone

Module 3: Purification (The Silent Killer)

The Problem: Silica gel is naturally acidic (


) due to surface silanol groups (

). This acts as a heterogeneous acid catalyst, destroying your product as it moves down the column.

The Solution: Deactivation of the Stationary Phase.

Protocol B: The Triethylamine-Doped Column

Mandatory for all cyclopropanamine purifications on silica.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • The Dopant: Add 1% to 2% Triethylamine (

    
    )  to the slurry before  pouring the column.
    
    • Mechanism:[1][2][3][4][5][6][7] The

      
       acts as a "sacrificial base," hydrogen-bonding to the acidic silanol sites (
      
      
      
      ), effectively neutralizing the silica surface.
  • The Eluent: Ensure your running eluent also contains 0.5%

    
     .
    
  • Loading: Load your crude sample. If using DCM to load, ensure it is free of HCl (stabilized DCM often contains trace acid; wash with basic water if unsure).

  • Alternative: If the compound degrades even on doped silica, switch to Neutral Alumina (Brockmann Grade III) . Alumina is far less acidic than silica.

Module 4: Troubleshooting & FAQs

Q1: I synthesized a cyclopropanamine via the Kulinkovich reaction. The NMR of the crude looks great, but after the column, I have a complex mixture. What happened? A: You likely experienced acid-catalyzed ring opening on the silica gel.

  • Diagnosis: Look for signals around 5.0-6.0 ppm in

    
     NMR (characteristic of vinylic protons in allyl amines).
    
  • Fix: Repeat the purification using Protocol B (Triethylamine-doped silica) or use distillation if the molecular weight allows.

Q2: My product turns brown/black upon standing in air. Is it decomposing? A: Yes, this is likely oxidative instability. Cyclopropanamines, especially electron-rich ones, can form radical cations with atmospheric oxygen.

  • Fix: Store the compound under Argon/Nitrogen at

    
    . If possible, convert it to a stable salt (e.g., Oxalate or Fumarate) for long-term storage, but ensure the salt formation is done in non-aqueous, cold conditions to prevent acid-mediated opening.
    

Q3: Can I use HCl to make the salt form for storage? A: Proceed with extreme caution. While some simple cyclopropylamines form stable HCl salts, complex or donor-substituted ones will ring-open.

  • Test: Try forming the salt on a 1mg scale in an NMR tube first.

  • Alternative: Use weaker acids like Fumaric acid or Maleic acid to form salts. These are often crystalline and less likely to trigger ring opening than mineral acids.

Q4: I see an emulsion during workup and usually add 1M HCl to break it. What should I do instead? A: NEVER add HCl to a cyclopropanamine emulsion. It will protonate the amine and potentially open the ring immediately.

  • Fix: Use a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate) or a saturated Ammonium Chloride (

    
    ) solution adjusted to pH 9 with 
    
    
    
    .

References

  • Kulinkovich, O. G., et al. (1989).[8] "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational work on synthesis, implying stability constraints).

  • Bertus, P., & Szymoniak, J. (2001).[9] "New and easy route to primary cyclopropylamines from nitriles."[9] Chemical Communications.[9] (Discusses Lewis Acid activation and workup sensitivity).

  • Maercker, A. (2003). "The cleavage of the cyclopropane ring."[10] Angewandte Chemie International Edition. (Comprehensive review on ring-opening mechanisms).

  • Vaidya, T., et al. (2009). "Synthesis of Cyclopropylamines via C-H Activation." Organic Letters. (Modern handling of these motifs).[6][9]

  • BenchChem Technical Guide. (2025). "Handling of (8-Bromooctyl)cyclopropane and derivatives." (General handling of strained rings).

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult SDS and perform risk assessments before handling reactive chemical species.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Structural Significance of a Substituted Cyclopropanamine

An In-Depth Technical Guide to the ¹H NMR Spectrum of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine: Analysis and Stereochemical Assignment (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine is a chiral amine featuring a un...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine: Analysis and Stereochemical Assignment

(E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine is a chiral amine featuring a unique combination of a strained cyclopropyl ring, a trisubstituted alkene, and a primary amine. This arrangement of functional groups presents a rich challenge for structural elucidation, where nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, emerges as the most powerful tool for unambiguous characterization and stereochemical assignment. For researchers in medicinal chemistry and drug development, confirming the E/Z geometry of the alkene is critical, as stereoisomers often exhibit vastly different biological activities.[1][2]

This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of the target molecule. We will deconstruct the spectrum proton-by-proton, predict chemical shifts and coupling patterns based on established principles, and compare the signature of the desired (E)-isomer with its theoretical (Z)-isomer. Furthermore, we will detail the experimental protocols necessary to acquire high-quality data and employ advanced techniques like 2D NOESY to definitively confirm stereochemistry.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The structure of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine contains several distinct proton environments. Our analysis will proceed systematically across the expected chemical shift ranges, from the shielded upfield region of the cyclopropane to the downfield olefinic region.

Diagram: Proton Labeling Scheme

Caption: Labeled proton environments for spectral assignment.

1. The Upfield Region (δ 0.5 – 1.5 ppm): Cyclopropyl Protons (Hb, Hc, Hd)

The protons on the cyclopropane ring are the most shielded in the molecule due to the ring's magnetic anisotropy.[3] The two methylene protons (Hc, Hd) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

  • Chemical Shift Prediction: δ ~ 0.5 - 1.0 ppm. Protons on a cyclopropane ring typically appear in this highly shielded region.[4][5]

  • Multiplicity: These protons will exhibit complex splitting patterns. They will be split by each other (geminal coupling, ²J), and by the two adjacent methylene protons (vicinal cis and trans couplings, ³J).

    • Geminal Coupling (²Jcd): Typically around 4-9 Hz, and often negative, though sign has no effect on first-order spectra.[6]

    • Vicinal Coupling (³J): A key feature of cyclopropanes is that the cis coupling constant is generally larger than the trans coupling constant.[7] We expect ³Jcis ≈ 6-12 Hz and ³Jtrans ≈ 2-9 Hz.

  • Expected Appearance: Two complex multiplets, each integrating to 2H. Advanced techniques like 2D COSY would be required to fully resolve these couplings.

2. The Amine Protons (Ha)

  • Chemical Shift Prediction: δ ~ 1.2 - 2.0 ppm (variable). The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Multiplicity: Typically a broad singlet. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. It may not show clear coupling to adjacent protons.

3. The Allylic and Aliphatic Region (δ 1.0 – 2.8 ppm): Isopropyl and Alkene Methyl Protons

This region will contain the signals for the isopropyl group and the methyl group attached to the double bond.

  • Isopropyl Methyl Protons (Hh):

    • Chemical Shift Prediction: δ ~ 1.05 ppm.

    • Multiplicity: A doublet, as these six equivalent protons are split by the single isopropyl methine proton (Hg). The expected coupling constant is ³Jhg ≈ 7 Hz.

  • Alkene Methyl Protons (Hf):

    • Chemical Shift Prediction: δ ~ 1.75 ppm. This methyl group is in an allylic position, shifting it downfield relative to a standard alkane methyl group.[8]

    • Multiplicity: A singlet or a very narrowly split multiplet. There may be weak four-bond allylic coupling (⁴J) to the olefinic proton (He), but this is often not resolved.

  • Isopropyl Methine Proton (Hg):

    • Chemical Shift Prediction: δ ~ 2.6 ppm. This proton is both allylic and adjacent to two methyl groups, placing it further downfield.

    • Multiplicity: A septet (or multiplet of septets). It will be split into a septet by the six equivalent isopropyl methyl protons (³Jgh ≈ 7 Hz). It will also be split by the olefinic proton (He) with a small allylic coupling constant (⁴Jge ≈ 1-2 Hz).

4. The Downfield Region (δ 5.0 – 5.5 ppm): The Olefinic Proton (He)

This signal is arguably the most important for confirming the structure and stereochemistry.

  • Chemical Shift Prediction: δ ~ 5.3 ppm. Vinylic protons on trisubstituted alkenes typically resonate in the 4.5-6.5 ppm range.[8][9]

  • Multiplicity: A doublet of septets (or a more complex multiplet). The primary splitting will be a doublet from the vicinal coupling to the isopropyl methine proton across the double bond. However, this is allylic coupling (⁴J), which is typically small (1-2 Hz). Therefore, the dominant feature might be a broad signal or a multiplet due to multiple small couplings.

Comparison Guide: (E) vs. (Z) Isomers

The key to differentiating the (E) and (Z) isomers lies in the spatial relationship between the substituents on the double bond, which can be probed using the Nuclear Overhauser Effect (NOE).

Spectral Feature(E)-Isomer (Predicted)(Z)-Isomer (Hypothetical)Rationale
Olefinic Proton (He) Shift ~5.3 ppmPotentially shifted slightly upfieldIn the (Z)-isomer, He would be spatially closer to the bulky cyclopropylamine group, which could induce shielding.
Alkene Methyl (Hf) Shift ~1.75 ppmPotentially shifted slightly downfieldIn the (Z)-isomer, the methyl group (Hf) would be spatially closer to the isopropyl group.
NOE Correlation Irradiation of the alkene methyl protons (Hf) will show an NOE enhancement for the cyclopropyl protons (Hb, Hc, Hd).Irradiation of the alkene methyl protons (Hf) will show an NOE enhancement for the olefinic proton (He).NOE is a through-space effect that enhances signals of protons that are physically close (< 5 Å), providing definitive proof of stereochemistry.[2][10]
Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter sample into a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 acq4 Acquire 2D NOESY Spectrum acq3->acq4 an1 Assign signals based on chemical shift and multiplicity acq4->an1 an2 Measure coupling constants (J-values) an1->an2 an3 Analyze NOESY cross-peaks to confirm stereochemistry an2->an3 an4 Confirm (E)-isomer based on NOE between alkene-CH₃ and cyclopropyl protons an3->an4

Caption: Workflow from sample preparation to stereochemical confirmation.

Experimental Protocols

A. Protocol for NMR Sample Preparation

This protocol ensures a high-quality, homogeneous sample, which is crucial for obtaining sharp, well-resolved NMR spectra.[11][12]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine directly into a clean, dry vial. For routine ¹H NMR, this concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable time.[13]

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules. The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, preventing drift during acquisition.[11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for sharp NMR signals.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

B. Protocol for 2D NOESY Data Acquisition

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for determining the stereochemistry of the alkene.

  • Acquire a Standard ¹H Spectrum: First, run a standard 1D ¹H experiment to ensure the sample is correctly prepared and to reference the chemical shifts.

  • Set Up the NOESY Experiment: Load a standard NOESY pulse sequence program on the spectrometer.

  • Key Parameters:

    • Mixing Time (d8): This is the most critical parameter. It is the period during which magnetization transfer (the NOE) occurs. A typical range for small molecules is 300-800 ms. A mixing time of ~500 ms is a good starting point.

    • Acquisition Time and Number of Scans: These will be determined by the sample concentration and the desired signal-to-noise ratio.

  • Data Processing and Analysis: After acquisition, the 2D data is Fourier transformed in both dimensions. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal "cross-peaks." A cross-peak between two diagonal peaks indicates that the corresponding protons are spatially close, allowing for the definitive assignment of the (E)-geometry as described in the comparison table.

Conclusion

The ¹H NMR spectrum of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine is rich with structural information. A careful analysis of chemical shifts, multiplicities, and coupling constants allows for the assignment of every proton in the molecule. While 1D NMR provides strong evidence for the overall structure, it is the application of 2D NOESY that provides irrefutable proof of the crucial (E)-alkene geometry. This guide provides the predictive framework and experimental methodology necessary for researchers to confidently characterize this molecule and distinguish it from its stereoisomeric alternatives, ensuring the integrity of their chemical research and development efforts.

References

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Naresh K. S., et al. (2022). Selective Homodecoupled 1D-¹H NMR Experiment for Unravelling Enantiomers. Analytical Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Determining Stereochemistry by ¹H-NMR Spectroscopy. Retrieved from [Link]

  • Tóth, G., et al. (1997). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Wu, H., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Patel, D. J., et al. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Reddit. (2023). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Controllable stereoselective synthesis of trisubstituted alkenes. Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gable, K. (n.d.). ¹H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Wiberg, K. B., et al. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Navigating Stereoisomerism in Drug Discovery: A Comparative Analysis of (E) and (Z) Cyclopropanamine Isomers

The subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug development. Within the realm of medicinal chemistry, the rigid framework of the cyclopropane ring presents a...

Author: BenchChem Technical Support Team. Date: February 2026

The subtle yet profound impact of stereochemistry on pharmacological activity is a cornerstone of modern drug development. Within the realm of medicinal chemistry, the rigid framework of the cyclopropane ring presents a unique platform for crafting potent and selective therapeutic agents. However, the geometric constraints of this three-membered ring also introduce the challenge of (E) and (Z) isomerism, a critical consideration that can dramatically influence a compound's biological profile. This guide provides an in-depth, data-driven comparison of the biological activities of (E) and (Z) isomers of cyclopropanamines, offering insights and experimental guidance for researchers in the field.

The cyclopropane ring, with its unique electronic and conformational properties, is an attractive structural motif in drug design. Its incorporation into a molecule can enhance potency, improve metabolic stability, and fine-tune physicochemical properties. When the cyclopropane ring is disubstituted, it can exist as geometric isomers, designated as (E) and (Z) (or cis and trans), which can exhibit distinct pharmacological

Validation

A Comparative Guide to the Bioactivity Screening of Novel (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine Analogs

This guide provides a comprehensive framework for the bioactivity screening of a novel series of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine analogs. We will explore the scientific rationale behind the chosen screenin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the bioactivity screening of a novel series of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine analogs. We will explore the scientific rationale behind the chosen screening cascade, present a comparative analysis of a lead candidate against established inhibitors, and provide detailed, validated experimental protocols. This document is intended for researchers and professionals in drug discovery, medicinal chemistry, and pharmacology, offering insights into the evaluation of mechanism-based enzyme inhibitors.

Introduction: The Therapeutic Potential of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, most notably as a pharmacophore for mechanism-based inhibitors of flavin-dependent amine oxidases.[1][2] Its presence in the clinically used antidepressant tranylcypromine underscores its therapeutic relevance.[3] This class of compounds acts by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[4][5][6]

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes are critical for the metabolism of neurotransmitters.[1][7] Inhibition of MAO-B is a validated strategy for treating Parkinson's disease, while MAO-A inhibitors are used for depression.

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): As a histone demethylase, LSD1 is a key epigenetic regulator. Its overexpression is linked to various cancers, making it a high-value oncology target.[8][9][10]

The novel analog series, exemplified by (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine, was designed to explore new chemical space around this active core, aiming to optimize potency, selectivity, and drug-like properties.

The Screening Cascade: A Strategy for Efficient Lead Identification

A tiered screening approach is essential for efficiently identifying promising candidates from a library of analogs. Our strategy is designed to first confirm the hypothesized mechanism of action (enzyme inhibition) and then progressively evaluate the compounds in more physiologically relevant systems to assess cellular activity and safety.

Causality of the Workflow: We begin with direct, target-based enzymatic assays because they are high-throughput and provide a clean measure of potency (IC50) and selectivity. This allows for rapid elimination of inactive compounds. Subsequent cell-based assays are crucial to confirm that potent enzyme inhibitors can cross the cell membrane, engage their target in a complex cellular environment, and exert their effect without causing general cytotoxicity.

G cluster_workflow Bioactivity Screening Workflow A Tier 1: Primary Screening Biochemical Assays (MAO-A, MAO-B, LSD1) B Tier 2: Selectivity & Safety Cellular Cytotoxicity Assay (e.g., MTT in relevant cell lines) A->B Potent Hits (Low nM - µM IC50) C Tier 3: Target Engagement Cellular Thermal Shift Assay (CETSA) Confirms target binding in situ B->C Non-Toxic Hits (High µM CC50) D Tier 4: Functional Cellular Assays Downstream Biomarker Analysis (e.g., Histone methylation levels for LSD1) C->D Confirmed Target Engagement E Lead Candidate for In Vivo Studies D->E Validated Cellular Function

Figure 1: A tiered workflow for screening cyclopropanamine analogs.

Comparative Bioactivity Profile: "CPA-MPE-01" vs. Standard Inhibitors

To contextualize the performance of our lead analog, CPA-MPE-01 , we compare its activity against tranylcypromine (a non-selective MAO inhibitor) and GSK2879552 (a highly selective LSD1 inhibitor).

Enzymatic Inhibition

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a self-validating system that includes controls to ensure data integrity.

  • Reagents: Recombinant human MAO-A, MAO-B, LSD1 enzymes; appropriate substrates (e.g., kynuramine for MAOs, H3K4me2 peptide for LSD1); detection reagents (e.g., Amplex Red); test compounds and reference inhibitors.

  • Compound Preparation: Prepare 10 mM stock solutions of all compounds in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve.

  • Assay Execution (96-well format):

    • To each well, add 50 µL of enzyme solution in assay buffer.

    • Add 2 µL of the compound dilution (or DMSO for vehicle control).

    • Pre-incubate for 15 minutes at 37°C to allow for compound binding. This step is critical for mechanism-based inhibitors.

    • Initiate the reaction by adding 50 µL of substrate/detection reagent mix.

    • Monitor fluorescence kinetically for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Normalize rates to the vehicle control (100% activity) and blank (0% activity). Plot the percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Table 1: Comparative Enzymatic Potency (IC50, nM)

CompoundMAO-AMAO-BLSD1MAO-B Selectivity (vs. MAO-A)
CPA-MPE-01 (Lead Analog) 215187511.9-fold
Tranylcypromine 1800200>10,0009-fold
GSK2879552 >50,000>50,00025N/A

Interpretation: The data demonstrates that CPA-MPE-01 is a potent, dual inhibitor of MAO-B and LSD1. Crucially, it exhibits over 10-fold greater selectivity for MAO-B compared to MAO-A, a significant improvement over tranylcypromine and a desirable trait for minimizing potential side effects related to MAO-A inhibition.

Cellular Cytotoxicity

A compound's therapeutic value is dependent on its ability to act on its target without causing general cell death. We assessed cytotoxicity using a standard resazurin reduction assay in A549 lung cancer cells, a line where LSD1 is a known target.

Experimental Protocol: Resazurin (AlamarBlue) Cytotoxicity Assay

  • Cell Culture: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Assay: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (concentration causing 50% reduction in viability).

Table 2: Cellular Cytotoxicity (CC50, µM) in A549 Cells

CompoundCC50 (µM)Therapeutic Index (LSD1)
CPA-MPE-01 22.5300
Tranylcypromine 45.0<1
GSK2879552 15.0600

Interpretation: CPA-MPE-01 displays a robust therapeutic index of 300 (CC50 / LSD1 IC50), indicating a wide window between the concentration required for target inhibition and that which causes cytotoxicity.

Mechanistic Validation: Cellular Target Engagement

Potent enzymatic inhibition must be confirmed within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an authoritative method for verifying that a compound physically binds to its intended target protein in situ. Ligand binding stabilizes the target protein, increasing the temperature required to denature it.

Causality of the Method: This assay directly addresses whether the compound reaches its target inside the cell. A positive result provides strong evidence that the observed cellular effects are due to on-target activity, a cornerstone of trustworthy drug development.

G cluster_cetsa CETSA Protocol Logic A 1. Treat intact cells with Vehicle or Compound B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins (Centrifugation) B->C D 4. Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E 5. Plot Protein Level vs. Temp Generate Melt Curve D->E F Result: Thermal Shift (Increased Tm with compound) E->F

Figure 2: Logical flow of the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment with CPA-MPE-01 would show a rightward shift in the melting curve for both MAO-B and LSD1 in compound-treated cells compared to vehicle-treated cells, providing definitive proof of target engagement.

Conclusion and Future Outlook

The systematic screening of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine analogs has identified CPA-MPE-01 as a promising lead compound. It demonstrates potent dual inhibition of MAO-B and LSD1 with an excellent selectivity profile for MAO-B over MAO-A and a strong therapeutic index. The outlined screening cascade provides a robust and logical framework for evaluating this class of inhibitors, progressing from biochemical potency to cellular activity and target validation.

Future work will focus on confirming cellular target engagement via CETSA, evaluating downstream functional consequences (e.g., changes in histone methylation), and progressing the most promising analogs into in vivo models of neurodegeneration and oncology.

References

  • Edmondson, D. E. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed Central. Available at: [Link][3][4]

  • Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][5][9]

  • Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. PubMed. Available at: [Link][11]

  • Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. Available at: [Link][8]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. Available at: [Link][10]

  • Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. Available at: [Link][6]

  • Tipton, K. F. (2010). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. Available at: [Link][1]

  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link][12]

  • Kalgutkar, A. S., et al. (2001). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. ResearchGate. Available at: [Link][2]

  • Tipton, K. F., & Youdim, M. B. H. (2017). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. Available at: [Link][7]

Sources

Comparative

Establishing Purity Thresholds: A Comparative Guide to Reference Standards for (E)-1-(4--Methylpent-2-en-2-yl)cyclopropanamine

In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a critic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric but a critical determinant of its safety and efficacy. For complex chiral intermediates such as (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine, establishing a robust purity profile is a foundational step in the journey from laboratory synthesis to clinical application. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this unsaturated chiral cyclopropylamine, offering insights into the selection of appropriate reference standards and the underlying rationale for experimental design.

The unique structural motifs of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine—a chiral cyclopropylamine moiety and an unsaturated alkyl chain—present distinct analytical challenges. Potential impurities may include geometric isomers (Z-isomer), enantiomeric impurities, diastereomers (if additional chiral centers are present), and byproducts from the synthetic pathway. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

The Imperative of Well-Characterized Reference Standards

In pharmaceutical research and quality control, reference standards are the bedrock of reliable and reproducible analytical testing.[1] They serve as a benchmark against which the identity, strength, quality, and purity of drug substances and their intermediates are measured. For a novel intermediate like (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine, where a primary compendial standard is unavailable, the in-house qualification of a reference standard is a critical activity. This involves exhaustive characterization to confirm its structure and assign a purity value.[2][3]

A Comparative Analysis of Purity Determination Methodologies

The selection of an analytical technique for purity assessment is a strategic decision, balancing the need for accuracy, precision, and specificity with practical considerations such as sample throughput and cost. For (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine, three principal techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle Strengths for (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine Limitations Typical Application
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Excellent for separating and quantifying the desired enantiomer from its mirror image.[4][5][6][7] Can also separate geometric isomers and other non-volatile impurities.Requires a suitable chiral column, which may necessitate extensive screening. Derivatization may be needed to improve detection or resolution.Enantiomeric purity determination, routine quality control for chiral and non-chiral impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High resolution for separating volatile impurities. Mass spectrometry provides structural information for impurity identification.[8][9]The primary amine may require derivatization to improve peak shape and thermal stability.[9] Not suitable for non-volatile impurities.Analysis of volatile organic impurities, residual solvents, and identification of unknown volatile byproducts.
qNMR The integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule.An absolute quantification method that does not require a specific reference standard of the analyte.[10][11][12] Provides structural confirmation and can quantify impurities without the need for their isolation.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.Purity assignment of in-house primary standards, quantification of impurities with available distinct signals.

Experimental Protocols: A Practical Approach

Chiral HPLC Method for Enantiomeric Purity

This protocol outlines a general approach for developing a chiral HPLC method. The selection of the chiral stationary phase is critical and often empirical. Polysaccharide-based CSPs are a good starting point for chiral amines.[4][6]

1. Column Screening:

  • Screen a panel of chiral columns (e.g., cellulose or amylose-based CSPs) with a mobile phase of hexane/isopropanol and a small percentage of a basic additive like diethylamine to improve peak shape.

2. Mobile Phase Optimization:

  • Once a column showing baseline or near-baseline separation is identified, optimize the mobile phase composition to improve resolution and reduce run time. Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) and the basic additive.

3. Method Validation:

  • Validate the method according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Illustrative HPLC Protocol:

  • Column: Chiralpak® IA (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

GC-MS Protocol for Volatile Impurities

For the analysis of volatile impurities and residual solvents, a GC-MS method is highly effective. Derivatization with a reagent like trifluoroacetic anhydride (TFAA) can improve the chromatographic behavior of the primary amine.

1. Derivatization:

  • To a solution of the sample in a suitable solvent (e.g., dichloromethane), add an excess of TFAA.
  • Heat the mixture to ensure complete reaction.
  • Analyze the derivatized sample by GC-MS.

2. GC-MS Conditions:

  • Optimize the temperature program to achieve good separation of all potential volatile impurities.
  • Use a mass spectrometer to identify peaks based on their fragmentation patterns.

Illustrative GC-MS Protocol:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-450 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane. Add 100 µL of TFAA and heat at 60 °C for 30 minutes. Cool and inject 1 µL.

qNMR for Absolute Purity Assessment

qNMR is a primary ratio method of measurement that allows for the determination of purity without a chemically identical reference standard.[10][11][12][13] An internal standard of known purity is used for quantification.

1. Selection of Internal Standard:

  • Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.
  • The internal standard should be stable, non-volatile, and not react with the analyte. Maleic anhydride or dimethyl sulfone are common choices.

2. Sample Preparation:

  • Accurately weigh the sample and the internal standard into an NMR tube.
  • Dissolve the mixture in a known volume of a deuterated solvent.

3. NMR Acquisition:

  • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

4. Purity Calculation:

  • Calculate the purity using the following formula:

Workflow for Establishing a Reference Standard

The following diagram illustrates the logical workflow for qualifying a new batch of (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine as a reference standard.

G cluster_0 Synthesis & Isolation cluster_1 Structural Confirmation cluster_3 Reference Standard Qualification Synthesis Synthesis of New Batch Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_1H_13C 1H & 13C NMR Purification->NMR_1H_13C MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purification->Chiral_HPLC GC_MS GC-MS (Volatile Impurities) Purification->GC_MS HPLC_UV HPLC-UV (Non-volatile Impurities) Purification->HPLC_UV qNMR qNMR (Absolute Purity) Purification->qNMR CoA Certificate of Analysis Generation Chiral_HPLC->CoA GC_MS->CoA HPLC_UV->CoA qNMR->CoA Stability Stability Studies CoA->Stability

Caption: Workflow for the qualification of a reference standard.

Conclusion

Ensuring the purity of pharmaceutical intermediates like (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine is a non-negotiable aspect of drug development. A comprehensive analytical strategy, leveraging the complementary strengths of chiral HPLC, GC-MS, and qNMR, is essential for a thorough characterization. The establishment of a well-qualified in-house reference standard provides the foundation for reliable quality control throughout the development lifecycle, ultimately contributing to the delivery of safe and effective medicines. The choice of methodology should be guided by the specific impurities anticipated from the synthetic route and the intended use of the intermediate.

References

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
  • Chiral HPLC Separations. Phenomenex. [Link]
  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]
  • Reference Standard Synthesis. Emery Pharma. [Link]
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
  • Synthesis of Chiral Cyclopropyl Amides. ChemistryViews. [Link]
  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]
  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates. [Link]
  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
  • A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]
  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. [Link]

Sources

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Retrosynthesis Analysis

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Method

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(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine
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(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine
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